molecular formula C5H5FN2O2 B15055621 5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid

5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid

Cat. No.: B15055621
M. Wt: 144.10 g/mol
InChI Key: BPIIJWNSHWQVAF-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid is a fluorinated imidazole derivative. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The fluorine substitution at the 5-position and the carboxylic acid group at the 2-position make this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other groups under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products

The major products depend on the type of reaction. For substitution reactions, the products would be derivatives where the fluorine atom is replaced by another group, such as a methoxy group .

Mechanism of Action

The specific mechanism of action for 5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid is not well-documented. imidazole derivatives generally exert their effects by interacting with various molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H5FN2O2

Molecular Weight

144.10 g/mol

IUPAC Name

5-fluoro-1-methylimidazole-2-carboxylic acid

InChI

InChI=1S/C5H5FN2O2/c1-8-3(6)2-7-4(8)5(9)10/h2H,1H3,(H,9,10)

InChI Key

BPIIJWNSHWQVAF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(=O)O)F

Origin of Product

United States

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